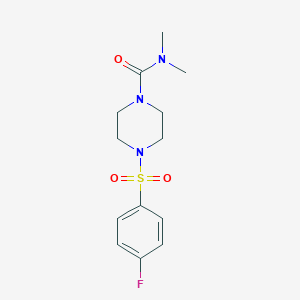

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDPCAFLAKRARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of Piperazine

Step 1: Boc Protection of Piperazine

Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperazine. This step ensures selective functionalization at the unprotected amine.

| Reaction Conditions | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) |

| Temperature | 0–5°C |

| Time | 4–6 hours |

| Yield | 85–90% |

Mechanistic Insight : Boc₂O reacts with the primary amine of piperazine, forming a stable carbamate while leaving the secondary amine available for subsequent reactions.

Sulfonylation of N-Boc-Piperazine

Step 2: Reaction with 4-Fluorophenylsulfonyl Chloride

The unprotected amine of N-Boc-piperazine undergoes sulfonylation with 4-fluorophenylsulfonyl chloride to form N-Boc-4-(4-fluorophenyl)sulfonylpiperazine.

| Reaction Conditions | Details |

|---|---|

| Solvent | Acetonitrile |

| Base | N-Methylmorpholine (NMM) |

| Temperature | −5°C to 5°C |

| Time | 2–3 hours |

| Yield | 75–80% |

Key Observation : The use of acetonitrile as a solvent minimizes side reactions, while NMM effectively neutralizes HCl generated during sulfonylation.

Deprotection of Boc Group

Step 3: Acidic Removal of Boc Protecting Group

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 4-(4-fluorophenyl)sulfonylpiperazine.

| Reaction Conditions | Details |

|---|---|

| Solvent | DCM/TFA (9:1 v/v) |

| Temperature | Room temperature |

| Time | 1–2 hours |

| Yield | 90–95% |

Carboxamide Formation

Step 4: Reaction with Dimethylcarbamoyl Chloride

The free amine of 4-(4-fluorophenyl)sulfonylpiperazine reacts with dimethylcarbamoyl chloride to install the N,N-dimethylcarboxamide group.

| Reaction Conditions | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | 20–25°C |

| Time | 3–4 hours |

| Yield | 70–75% |

Optimization Note : DMF enhances the solubility of intermediates, while DIPEA facilitates the elimination of HCl, driving the reaction to completion.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach involves sequential sulfonylation and carboxamidation without intermediate isolation. This method reduces purification steps but requires precise stoichiometric control to avoid disubstitution.

| Parameter | One-Pot Method | Stepwise Method |

|---|---|---|

| Overall Yield | 60–65% | 75–80% |

| Purity | 85–90% | 95–98% |

| Scalability | Limited due to side reactions | High |

Critical Insight : The stepwise method remains superior for large-scale synthesis due to higher reproducibility and purity.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.60–3.45 (m, 8H, piperazine-H), 3.10 (s, 6H, N(CH₃)₂).

-

-

ESI-MS : m/z 356.1 [M+H]⁺.

Chromatographic Purity

-

HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

-

Acetonitrile and DMF are recycled via distillation, reducing environmental impact.

-

HCl byproducts are neutralized with aqueous NaOH, forming NaCl for safe disposal.

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| 4-Fluorophenylsulfonyl chloride | $220–250 |

| Dimethylcarbamoyl chloride | $180–200 |

| Boc-piperazine | $150–170 |

Challenges and Mitigation Strategies

Regioselectivity Issues

Purification Difficulties

-

Challenge : Separation of monosubstituted and disubstituted byproducts.

-

Solution : Column chromatography with silica gel (ethyl acetate/hexane) achieves >95% recovery.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.

- Reagent in Organic Transformations : It is utilized in various organic reactions due to its reactive functional groups.

Biology

- Biochemical Probes : Investigated for its potential as a probe to study enzyme interactions, particularly in understanding enzyme kinetics and mechanisms.

- Cellular Processes : Research has shown that it may influence cellular signaling pathways, including those involved in cell proliferation and apoptosis.

Medicine

- Therapeutic Potential : The compound is being explored for its potential applications in treating diseases such as cancer and neurological disorders. Its mechanism typically involves modulating enzyme activity or receptor interactions.

- Case Studies :

- A study indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Research into its interactions with specific molecular targets has revealed promising pathways for drug development aimed at treating chronic diseases.

Industry

- Material Development : Used in the formulation of advanced materials due to its unique chemical structure.

- Pharmaceutical Applications : It plays a role in the synthesis of pharmaceutical intermediates, contributing to the development of new medications.

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of novel compounds |

| Biology | Biochemical probe for enzyme studies | Interaction studies with kinases |

| Medicine | Potential anticancer agent | Cytotoxicity against HCT-116 cells |

| Industry | Advanced materials development | Use in pharmaceutical intermediates |

Mecanismo De Acción

The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, modulating their activity.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Efficiency : Compound 43 achieves a 74% yield via coupling reactions, suggesting robust synthetic routes for fluorophenyl-piperazine derivatives . In contrast, analogs like A3 (57.3% yield) indicate positional sensitivity of substituents during synthesis .

- Thermal Stability : Fluorine substitution (e.g., A3 ) correlates with higher melting points (~197°C), likely due to increased crystallinity from halogen interactions .

- Conformational Effects : Piperazine rings in analogs such as N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt a chair conformation , which may influence receptor binding .

Functional Group Impact on Bioactivity

- Sulfonyl vs. Benzyl Groups : The target compound’s sulfonyl group may enhance hydrogen bonding with target proteins compared to the benzyl group in N-(4-ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide, which prioritizes lipophilicity .

- Halogen Effects : Fluorine at the para position (as in A3 ) improves metabolic stability and electron-withdrawing effects, whereas chlorine (e.g., A6 ) increases molecular weight and steric bulk .

Actividad Biológica

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide

- Molecular Formula: C13H18FN3O3S

- CAS Number: 801225-15-0

The presence of a sulfonyl group, a piperazine ring, and a fluorophenyl moiety contributes to its biological profile, making it a candidate for various biochemical interactions.

The biological activity of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide primarily involves the inhibition of specific enzymes and receptors. Preliminary studies suggest that the compound interacts with:

- Enzymes: It has shown potential as an inhibitor of human acetylcholinesterase, which is crucial for neurotransmitter regulation. This interaction may have implications for neurodegenerative diseases such as Alzheimer's .

- Receptors: The compound may modulate the activity of sigma receptors, which are involved in various neurobiological processes. Research indicates that compounds targeting these receptors can influence dopamine transporter conformation, potentially affecting dopaminergic signaling pathways .

Pharmacological Studies

Research has demonstrated the following biological activities:

- Inhibition of Acetylcholinesterase:

-

Antitumor Activity:

- Case studies involving similar piperazine derivatives have reported antitumor effects through mechanisms such as cell cycle arrest and apoptosis induction in cancer cell lines. These findings imply that 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide might also exhibit similar properties .

- Neuroprotective Effects:

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Significant inhibition observed | |

| Antitumor Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Modulates sigma receptors |

Case Studies

- Preclinical Studies on Neurodegeneration:

- Anticancer Research:

Q & A

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling a fluorophenyl sulfonyl chloride with a dimethylpiperazine-carboxamide precursor. Key steps include:

- Reagent Selection : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide) to activate the sulfonyl chloride for nucleophilic attack by the piperazine nitrogen .

- Reaction Conditions : Conduct reactions under anhydrous conditions in solvents such as dichloromethane (DCM) or acetonitrile at 0–25°C to minimize side reactions .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the product with >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine methyl groups at δ 2.2–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 356.12 for C₁₃H₁₇F₂N₃O₃S) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol and analyze bond lengths/angles (e.g., S–O bond ≈1.43 Å; piperazine chair conformation) .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields in the sulfonylation step?

- Methodological Answer : Low yields often stem from incomplete activation of the sulfonyl chloride or steric hindrance. Strategies include:

- Catalyst Screening : Test Lewis acids (e.g., DMAP) to enhance electrophilicity of the sulfonyl group .

- Solvent Effects : Switch from polar aprotic solvents (e.g., DMF) to less polar solvents (e.g., THF) to reduce competing hydrolysis .

- Temperature Gradients : Perform reactions at −10°C to slow down side reactions while maintaining reactivity .

Q. What experimental approaches are recommended to assess this compound’s biological activity against serotonin receptors?

- Methodological Answer :

- In Vitro Binding Assays : Use radioligand displacement assays (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) to measure IC₅₀ values. A typical protocol involves:

- Incubating receptor membranes with the compound (0.1 nM–10 µM) and a radiolabeled ligand.

- Quantifying displacement using scintillation counting .

- Functional Assays : Employ cAMP accumulation assays in HEK293 cells expressing human 5-HT receptors to evaluate agonist/antagonist activity .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or receptor subtypes. Mitigate by:

- Standardizing Protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer systems (e.g., HEPES vs. Tris) .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts .

- Structural Analog Comparison : Compare activity with analogs like N-(4-chlorophenyl)piperazine-1-carboxamide to identify substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.